molecular formula C21H18N4O2S B2555105 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2188203-13-4

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2555105
CAS No.: 2188203-13-4
M. Wt: 390.46
InChI Key: FRWQPHFPKHLRAX-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure Analysis and Applications

  • Heterocyclic Analogues and Chlorine-Methyl Exchange Rule : Research on isomorphous structures related to pyrazolo and thiophenyl compounds demonstrates the chlorine-methyl exchange rule. These findings might be relevant for understanding the behavior and potential reactivity of similarly structured compounds in various chemical environments, suggesting applications in designing new materials or pharmaceuticals with specific desired properties (Rajni Swamy et al., 2013).

  • Anticancer and Antitubercular Activities : A novel series of pyrazoline incorporated isoxazole derivatives, including studies on molecular docking, indicates that compounds with isoxazole and pyrazoline functionalities exhibit potent anticancer and antitubercular activities. These findings suggest potential research applications in developing new therapeutic agents (Radhika et al., 2020).

  • Cannabinoid Receptor Interaction : Research involving compounds with related structural features to the queried compound shows interaction with cannabinoid receptors, indicating potential applications in studying receptor-ligand interactions and designing drugs targeting these pathways (Landsman et al., 1997).

  • Apoptosis and Cell Cycle Arrest in Cancer Cells : A study on tetrahydroisoquinoline derivatives highlights their role in inducing apoptosis and cell cycle arrest in cancer cells through DNA damage and activation of the MAPKs pathway. This suggests a potential application in cancer research and therapy development (Xu et al., 2021).

  • Synthetic Pathways and Biological Activity : The synthesis and evaluation of benzylisoquinoline alkaloids from natural sources, demonstrating biological activity, provide a foundation for exploring the synthesis of complex heterocyclic compounds and their potential applications in medicinal chemistry (Pudjiastuti et al., 2010).

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-24-11-15(10-22-24)17-13-25(12-14-5-2-3-6-16(14)17)21(26)18-9-19(27-23-18)20-7-4-8-28-20/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWQPHFPKHLRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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